

Technical Support Center: SM16 Expression Vector

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Compound of Interest		
Compound Name:	SM 16	
Cat. No.:	B10800806	Get Quote

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful use of the SM16 expression vector. The SM16 vector is a high-efficiency bacterial expression vector designed for the production of recombinant proteins in E. coli.

Vector Features

The SM16 vector system is based on the T7 promoter for strong, inducible protein expression. Key features include:

- Promoter: T7 promoter for high-level transcription.
- Selectable Marker: Ampicillin resistance gene for selection of transformed bacteria.
- Tag: N-terminal 6x-His tag for affinity purification of the expressed protein.
- Multiple Cloning Site (MCS): A variety of restriction sites for easy insertion of the gene of interest.
- Inducer: Isopropyl β -D-1-thiogalactopyranoside (IPTG) is used to induce protein expression. [1]

Troubleshooting Guide



Troubleshooting & Optimization

Check Availability & Pricing

This section addresses common issues encountered during cloning and protein expression with the SM16 vector.

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Possible Cause	Recommended Solution
No colonies after transformation	Poor quality or incorrect concentration of antibiotic in the plates.	Verify the concentration and freshness of the ampicillin stock and plates.
Inefficient transformation.	Use highly competent cells and optimize the heat shock procedure.[2][3][4] Include a positive control (e.g., uncut plasmid) to check transformation efficiency.	
Toxicity of the gene of interest.	If the gene product is toxic to E. coli, you may observe no or very few colonies.[5] Try using a host strain with tighter expression control, such as BL21(DE3)pLysS.	
Many small "satellite" colonies on the plate	β-lactamase (encoded by the ampicillin resistance gene) is secreted and degrades the ampicillin in the surrounding medium.	This is common with ampicillin selection. Pick well-isolated, larger colonies for downstream experiments. Consider using carbenicillin as an alternative, as it is more stable.
No protein expression after induction	Incorrect reading frame of the inserted gene.	Sequence the plasmid to confirm that the gene of interest is in the correct reading frame with the N-terminal His-tag.[5][6]
Suboptimal induction conditions.	Optimize the IPTG concentration (0.1-1.0 mM) and the induction time and temperature (e.g., 16°C overnight, 37°C for 3-4 hours). [1][5][7][8][9]	_



Rare codons in the gene of interest.	The E. coli host may lack sufficient tRNAs for rare codons in your gene, leading to truncated or no protein expression.[5] Consider resynthesizing the gene with codon optimization for E. coli.	
Expressed protein is insoluble (forms inclusion bodies)	High induction temperature and/or IPTG concentration.	Lower the induction temperature (e.g., 16-25°C) and reduce the IPTG concentration to slow down protein synthesis and promote proper folding.[5][10]
The protein is inherently prone to aggregation.	Try expressing the protein in a different host strain that may have chaperones to aid in folding. Consider adding a solubility-enhancing fusion tag.	
Low protein yield	Inefficient cell lysis.	Ensure complete cell lysis to release the protein. Sonication or high-pressure homogenization are effective methods.
Protein degradation.	Add protease inhibitors to the lysis buffer to prevent degradation of the target protein.[5]	

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is recommended for protein expression with the SM16 vector?

A1: For routine protein expression, BL21(DE3) is the recommended host strain. This strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, which is



inducible by IPTG.[1] For toxic proteins, consider using strains with tighter control over basal expression, such as BL21(DE3)pLysS or BL21-AI.[5]

Q2: What is the optimal OD600 for inducing protein expression?

A2: It is generally recommended to induce the culture when it reaches the mid-log phase of growth, which corresponds to an OD600 of 0.6-0.8.[8][11][12][13]

Q3: Can I use auto-induction media with the SM16 vector?

A3: Yes, the SM16 vector is compatible with auto-induction media. These media contain a mixture of glucose, lactose, and other components that allow for automatic induction of protein expression when the glucose is depleted, eliminating the need to monitor cell density and add IPTG.

Q4: How can I confirm that my protein is being expressed?

A4: The most common method is to perform SDS-PAGE analysis of cell lysates from induced and uninduced cultures.[11] A band of the expected molecular weight that is present in the induced sample but absent or less intense in the uninduced sample indicates successful expression. Western blotting with an anti-His tag antibody can also be used for specific detection of the recombinant protein.

Experimental Protocols Cloning a Gene of Interest into the SM16 Vector

This protocol outlines the steps for inserting a gene of interest into the multiple cloning site (MCS) of the SM16 vector.

- PCR Amplification of the Gene of Interest:
 - Design primers with appropriate restriction sites that are compatible with the MCS of the SM16 vector.[14][15][16]
 - Perform PCR to amplify the gene of interest.
 - Purify the PCR product using a PCR purification kit or gel extraction.[14][15]



- · Restriction Digest of the Vector and Insert:
 - Digest both the purified PCR product and the SM16 vector with the chosen restriction enzymes.[14][17]
 - A typical digest reaction includes:
 - DNA (1 μg)
 - Restriction Enzyme 1 (1 μL)
 - Restriction Enzyme 2 (1 μL)
 - 10x Reaction Buffer (5 μL)
 - Nuclease-free water to a final volume of 50 μL.
 - Incubate at the recommended temperature for 1-2 hours.
 - Purify the digested vector and insert.
- Ligation:
 - Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.
 [16]
 - A typical ligation reaction includes:
 - Digested SM16 vector (50 ng)
 - Digested insert (calculated for a 1:3 molar ratio)
 - T4 DNA Ligase (1 μL)
 - 10x T4 DNA Ligase Buffer (2 μL)
 - Nuclease-free water to a final volume of 20 μL.
 - Incubate at room temperature for 1 hour or at 16°C overnight.



Transformation into E. coli

This protocol describes the transformation of the ligation product into chemically competent E. coli cells using the heat shock method.[2][18]

- Thaw a 50 μL aliquot of chemically competent E. coli cells on ice.[3]
- Add 1-5 μL of the ligation reaction to the competent cells.[3] Gently mix by flicking the tube.
- Incubate the mixture on ice for 30 minutes.[19]
- Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.[2][3]
- Immediately transfer the tube back to ice for 2 minutes.[3]
- Add 950 μL of SOC or LB medium (without antibiotic) to the tube and incubate at 37°C for 1 hour with shaking.[19][4]
- Plate 100-200 μL of the cell suspension on an LB agar plate containing 100 μg/mL ampicillin.
- Incubate the plate overnight at 37°C.

Protein Expression and Induction

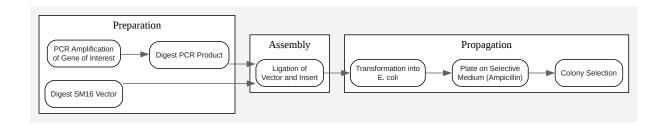
This protocol outlines the steps for expressing the target protein from a single colony.

- Inoculate a single colony from the transformation plate into 5 mL of LB medium containing 100 μ g/mL ampicillin.
- Grow the culture overnight at 37°C with shaking.
- The next day, inoculate 50 mL of fresh LB medium (with ampicillin) with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8][11][12][13]
- Collect a 1 mL sample of the uninduced culture.



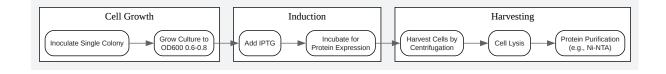
- Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[1][7][11]
 [12]
- Continue to incubate the culture under the desired conditions (e.g., 3-4 hours at 37°C or overnight at 16°C).[1][7][8][9]
- Harvest the cells by centrifugation. The cell pellets can be stored at -80°C until purification.

Visualizations



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Caption: Workflow for cloning a gene of interest into the SM16 vector.



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Caption: General workflow for recombinant protein expression using the SM16 vector.

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